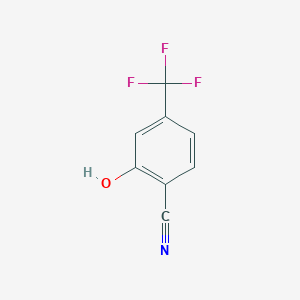

2-Hydroxy-4-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

2-hydroxy-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPVLFUKQAEGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608452 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81465-88-5 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81465-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-4-(trifluoromethyl)benzonitrile

Abstract

This in-depth technical guide provides a detailed exploration of the synthetic pathways leading to 2-hydroxy-4-(trifluoromethyl)benzonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. We will delve into the strategic considerations for constructing this molecule, focusing on a robust and efficient two-step synthetic sequence: the ortho-formylation of 3-(trifluoromethyl)phenol and the subsequent conversion of the resulting aldehyde to the target nitrile. This guide emphasizes the mechanistic underpinnings of these transformations, providing not just a protocol, but a deeper understanding of the reaction intricacies. Alternative synthetic strategies are also discussed to provide a comprehensive overview of the available methodologies.

Introduction: The Significance of Trifluoromethylated Benzontriles

The introduction of a trifluoromethyl group into organic molecules can profoundly alter their physicochemical and biological properties.[1] Increased metabolic stability, enhanced lipophilicity, and improved bioavailability are just some of the benefits imparted by this unique functional group.[1] Consequently, trifluoromethylated aromatic compounds are highly sought-after intermediates in the synthesis of a wide array of bioactive molecules. Benzonitrile derivatives, in particular, are versatile precursors in medicinal chemistry, with applications in the development of anticancer agents, antivirals, and antimicrobials.[2][3] The target molecule of this guide, 2-hydroxy-4-(trifluoromethyl)benzonitrile, combines these valuable structural motifs, making it a crucial intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of 2-hydroxy-4-(trifluoromethyl)benzonitrile points towards two primary synthetic strategies. The first and most direct approach involves the introduction of the cyano group onto a pre-functionalized benzene ring. A key intermediate in this pathway is 2-hydroxy-4-(trifluoromethyl)benzaldehyde. This aldehyde can then be converted to the nitrile in a subsequent step. The aldehyde itself can be synthesized from the commercially available 3-(trifluoromethyl)phenol via an ortho-formylation reaction.

An alternative strategy would involve the Sandmeyer reaction, a classic method for introducing a cyano group via a diazonium salt. This would necessitate the synthesis of 2-amino-4-(trifluoromethyl)phenol as a precursor. While viable, this route can sometimes be lower yielding and require stringent reaction conditions. A third possibility, the direct cyanation of a halogenated precursor such as 2-bromo-5-(trifluoromethyl)phenol, often requires harsh conditions and the use of toxic cyanide reagents.[4]

Considering efficiency, regioselectivity, and the availability of starting materials, the formylation-cyanation sequence is the most practical and scalable approach for the synthesis of 2-hydroxy-4-(trifluoromethyl)benzonitrile.

Recommended Synthetic Pathway: A Two-Step Approach

The recommended pathway for the synthesis of 2-hydroxy-4-(trifluoromethyl)benzonitrile is a two-step process commencing with the ortho-formylation of 3-(trifluoromethyl)phenol, followed by the conversion of the resulting salicylaldehyde derivative to the target nitrile.

Caption: The recommended two-step synthesis of 2-hydroxy-4-(trifluoromethyl)benzonitrile.

Step 1: ortho-Formylation of 3-(Trifluoromethyl)phenol

The regioselective introduction of a formyl group at the ortho position of a phenol is a critical transformation. Several methods exist for this purpose, including the Reimer-Tiemann[5][6][7], Duff[8], and Vilsmeier-Haack reactions. However, for substrates like 3-(trifluoromethyl)phenol, achieving high ortho-selectivity can be challenging. A highly effective and regioselective method is the magnesium chloride-mediated ortho-formylation using paraformaldehyde.[9]

Mechanism of Magnesium Chloride-Mediated ortho-Formylation:

The reaction proceeds through the formation of a magnesium phenoxide, which then coordinates with paraformaldehyde. The key to the high ortho-selectivity is the chelation of the magnesium ion between the phenolic oxygen and the formyl group, directing the electrophilic attack to the ortho position.

Caption: Simplified mechanism of MgCl2-mediated ortho-formylation.

Experimental Protocol: Synthesis of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2.0 equivalents).

-

Solvent and Base: Add anhydrous acetonitrile as the solvent, followed by the dropwise addition of triethylamine (2.0 equivalents) under a nitrogen atmosphere.

-

Substrate Addition: To the stirred suspension, add 3-(trifluoromethyl)phenol (1.0 equivalent) dissolved in a minimal amount of anhydrous acetonitrile.[10]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-hydroxy-4-(trifluoromethyl)benzaldehyde as a solid.

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethyl)phenol | [10] |

| Reagents | MgCl₂, Paraformaldehyde, Triethylamine | [9] |

| Solvent | Acetonitrile | [9] |

| Temperature | Reflux (80-85 °C) | [9] |

| Reaction Time | 4-6 hours | [9] |

| Typical Yield | 70-85% | [9] |

Step 2: Conversion of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde to 2-Hydroxy-4-(trifluoromethyl)benzonitrile

The transformation of an aldehyde to a nitrile is a common synthetic operation. A reliable method involves a two-step, one-pot process: the formation of an aldoxime followed by its dehydration.

Mechanism of Aldehyde to Nitrile Conversion:

The reaction begins with the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield the aldoxime. Subsequent dehydration of the aldoxime, often facilitated by a catalyst or a dehydrating agent, leads to the formation of the nitrile.[11]

Caption: General mechanism for the conversion of an aldehyde to a nitrile via an oxime intermediate.

Experimental Protocol: Synthesis of 2-Hydroxy-4-(trifluoromethyl)benzonitrile

This protocol is adapted from a procedure for a similar substrate.[12]

-

Oxime Formation:

-

In a reaction vessel, dissolve 2-hydroxy-4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in water.

-

Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

-

Cool the mixture to 10-20 °C and slowly add a 50% aqueous solution of sodium hydroxide, maintaining the temperature below 20 °C.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Neutralize the reaction with hydrochloric acid to a pH of 7.

-

Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to obtain the crude 2-hydroxy-4-(trifluoromethyl)benzaldehyde oxime. This intermediate can be used in the next step without further purification.

-

-

Dehydration to Nitrile:

-

Dissolve the crude oxime from the previous step in acetonitrile.

-

Add acetic anhydride (1.0 equivalent) to the solution.

-

Add a catalytic amount of a dehydration catalyst (e.g., a nickel composite catalyst as described in the reference, or alternatively, ferrous sulfate).[12][13]

-

Heat the reaction mixture to reflux (approximately 80-85 °C) for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to yield 2-hydroxy-4-(trifluoromethyl)benzonitrile.

-

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | - |

| Reagents (Oximation) | Hydroxylamine hydrochloride, NaOH | [12] |

| Reagents (Dehydration) | Acetic anhydride, Catalyst (e.g., Ni composite) | [12] |

| Solvent | Water (Oximation), Acetonitrile (Dehydration) | [12] |

| Temperature | 10-20 °C (Oximation), Reflux (Dehydration) | [12] |

| Reaction Time | 1-2 hours (Oximation), 2-3 hours (Dehydration) | [12] |

| Typical Yield | 80-90% (overall from aldehyde) | [12] |

Alternative Synthetic Strategies

While the formylation-cyanation route is recommended, it is valuable for the research scientist to be aware of alternative approaches.

Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for the introduction of a cyano group onto an aromatic ring. This would involve the diazotization of 2-amino-4-(trifluoromethyl)phenol followed by treatment with a cyanide source, typically cuprous cyanide.

Caption: The Sandmeyer reaction pathway for the synthesis of the target molecule.

Challenges: The synthesis of the starting material, 2-amino-4-(trifluoromethyl)phenol, may require a multi-step sequence. Furthermore, the yields of the Sandmeyer reaction can be variable, and the use of copper cyanide presents waste disposal challenges.

Direct Cyanation of a Halogenated Precursor

Another potential route is the direct nucleophilic substitution of a halogen atom on a suitable precursor with a cyanide salt. For instance, the cyanation of 2-bromo-5-(trifluoromethyl)phenol could theoretically yield the desired product.

Challenges: This reaction typically requires harsh conditions, such as high temperatures and polar aprotic solvents. The use of highly toxic cyanide salts is a significant safety concern. Furthermore, achieving high yields and selectivity can be difficult.

Conclusion

This technical guide has outlined a robust and efficient two-step synthesis of 2-hydroxy-4-(trifluoromethyl)benzonitrile, a valuable intermediate in medicinal and agricultural chemistry. The recommended pathway, involving the ortho-formylation of 3-(trifluoromethyl)phenol followed by the conversion of the resulting aldehyde to a nitrile, offers high regioselectivity and good overall yields. By understanding the underlying mechanisms of these transformations, researchers can effectively troubleshoot and optimize the synthesis to meet their specific needs. The discussion of alternative synthetic routes provides a broader perspective on the strategic approaches to this important molecule.

References

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

- Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (2012). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry, 24(3), 1401-1402.

-

Sciencemadness.org. (2013). Conversion of Aldehydes to Nitriles. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]

- Sharghi, H., & Eskandari, M. M. (2009). Direct Synthesis of Nitriles from Aldehydes with Hydroxylamine-O-Sulfonic Acid in Acidic Water.

- CN109438282B. (2021). Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

- Boru, C. T., & Avi, M. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Tetrahedron Letters, 79, 153243.

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

- EP0080700B1. (1985). A process for producing nitrile compounds.

- CN1810775B. (2009). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Li, Y., et al. (2020). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 25(21), 5084.

- Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1991.

- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 824-828.

-

The Organic Chemistry Tutor. (2015, May 14). Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism [Video]. YouTube. [Link]

- EP0004447A2. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- de la Torre, M. C., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(40), 9576-9583.

- N'guessan, B. R., et al. (2018). CONVENIENT CONVERSIONOF2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI(HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE: ACID-CATALYZED NUCLEOPHILIC ADDITION REACTION AND UV-VISIBLE SPECTROPHOTOMETRIC ANALYSIS. European Journal of Scientific Research, 150(1), 108-115.

-

The Hive. (n.d.). Selective ortho-formylation of phenols. Retrieved from [Link]

-

Chemistry Learners. (2023, March 29). Reimann Tiemann reaction | formylation of phenol [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). Cyanic acid, phenyl ester. Retrieved from [Link]

- Sharghi, H., & Hosseini-Sarvari, M. (2006). Direct synthesis of nitriles from aldehydes with hydroxylamine-O-sulfonic acid in acidic water. Journal of Chemical Research, 2006(1), 42-44.

- Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880.

-

L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

- Miller, M. J., & Loudon, G. M. (1975). New facile method for conversion of oximes to nitriles. Preparation and acid-catalyzed transformation of aldehyde oxime ortho esters. The Journal of Organic Chemistry, 40(1), 126-127.

- Meng, J., et al. (2025).

-

PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. youtube.com [youtube.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 13. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-hydroxy-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Given the limited availability of direct experimental data for this specific isomer, this document leverages data from its close isomers, 4-hydroxy-2-(trifluoromethyl)benzonitrile and 4-hydroxy-3-(trifluoromethyl)benzonitrile, to provide insightful comparisons and theoretical predictions. This approach, grounded in established chemical principles, offers a robust framework for understanding and utilizing the target molecule in research and development.

Molecular Structure and Identification

2-Hydroxy-4-(trifluoromethyl)benzonitrile, also known as 4-cyano-3-(trifluoromethyl)phenol, possesses a unique substitution pattern on the benzene ring that dictates its physicochemical properties. The presence of a hydroxyl (-OH) group at position 2, a nitrile (-CN) group at position 1, and a strongly electron-withdrawing trifluoromethyl (-CF3) group at position 4 creates a distinct electronic and steric environment.

| Identifier | Value |

| IUPAC Name | 2-hydroxy-4-(trifluoromethyl)benzonitrile |

| Synonym | 4-cyano-3-(trifluoromethyl)phenol |

| CAS Number | Not definitively assigned; isomers have distinct CAS numbers |

| Molecular Formula | C₈H₄F₃NO |

| Molecular Weight | 187.12 g/mol [1][2] |

The arrangement of these functional groups is expected to influence hydrogen bonding, crystal packing, and overall molecular polarity, which in turn govern its physical properties.

Caption: 2D structure of 2-hydroxy-4-(trifluoromethyl)benzonitrile.

Physical and Chemical Properties: A Comparative Analysis

Direct experimental data for 2-hydroxy-4-(trifluoromethyl)benzonitrile is scarce. However, a detailed examination of its isomers provides a strong basis for estimating its properties.

| Property | 4-Hydroxy-2-(trifluoromethyl)benzonitrile | 4-Hydroxy-3-(trifluoromethyl)benzonitrile | 2-Hydroxy-4-(trifluoromethyl)benzonitrile (Predicted) |

| CAS Number | 320-42-3[3] | 124811-71-8[2] | Not available |

| Appearance | White to pale cream powder[3] | White to brown powder / Colorless to pale yellow solid[2] | Likely a white to off-white solid |

| Melting Point | 119.5-125.5 °C[3] | 171-175 °C or 107-109 °C[2] | Expected to be intermediate, likely around 130-150 °C |

| Boiling Point | Not available | 256.0 °C (Predicted)[2] | Predicted to be in a similar range, ~250-270 °C |

| Solubility | Not specified | Insoluble in water; slightly soluble in chloroform, DMSO, methanol[2] | Expected to have low water solubility and good solubility in polar organic solvents |

| pKa | Not available | 5.85 (Predicted)[2] | Predicted to be lower (more acidic) than the 3-CF₃ isomer, likely around 5.0-5.5 |

Causality Behind Property Differences

The variation in melting points among the isomers can be attributed to differences in their crystal lattice energies, which are influenced by intermolecular forces. The ability of the hydroxyl and nitrile groups to participate in hydrogen bonding is a key factor. The relative positions of the electron-withdrawing -CF₃ and -CN groups significantly impact the acidity (pKa) of the phenolic proton. In the target molecule, both groups are positioned to effectively stabilize the phenoxide anion through resonance and inductive effects, suggesting a lower pKa compared to the 4-hydroxy-3-(trifluoromethyl) isomer.

Caption: Factors influencing the acidity of the target molecule.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. The aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be more complex, with distinct signals for each of the eight carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the nature of the attached substituent. For instance, the carbon bearing the hydroxyl group will be shifted downfield.

IR Spectroscopy

The infrared spectrum will provide valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

A sharp C≡N stretching absorption around 2220-2240 cm⁻¹.

-

Strong C-F stretching bands in the range of 1100-1300 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

Experimental Protocols

The following are standardized, step-by-step methodologies for the determination of key physical properties, adaptable for 2-hydroxy-4-(trifluoromethyl)benzonitrile.

Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate.

-

Observation: The temperature range at which the substance melts is recorded, from the appearance of the first liquid drop to the complete liquefaction of the solid.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and referenced.

Caption: A generalized workflow for NMR analysis.

pKa Determination

-

Method: Potentiometric titration is a common and accurate method.

-

Procedure: A solution of the compound in a suitable solvent (e.g., a water-alcohol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH).

-

Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Safety and Handling

Based on the safety data for its isomers, 2-hydroxy-4-(trifluoromethyl)benzonitrile should be handled with care. It is likely to be harmful if swallowed, and may cause skin and eye irritation.[1][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data for 2-hydroxy-4-(trifluoromethyl)benzonitrile remains to be fully characterized in the literature, a comprehensive understanding of its physical properties can be effectively established through a comparative analysis of its isomers and the application of fundamental chemical principles. This guide provides researchers and drug development professionals with a solid foundation for the safe handling, characterization, and application of this important chemical intermediate. As further research is conducted, the predicted values presented herein can be refined with empirical data.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783153, 4-Hydroxy-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

- Supporting Information for a relevant study. (n.d.).

-

ChemBK. (2024). Benzonitrile, 4-hydroxy-3-(trifluoromethyl)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783159, 4-Hydroxy-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67995, Benzonitrile, 4-(trifluoromethyl)-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11116377, 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

- Pour, M., & Dornevil, K. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI.

- Freire, V. H. S., et al. (2022).

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

- Rosli, S. N. A., et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences.

- Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006).

-

ResearchGate. (2025). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-hydroxy-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14517, 4-Fluorobenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59462958, 3-Hydroxy-4-(trifluoromethyl)benzonitrile. Retrieved from [Link]

- Nguyen, T. T., et al. (2022). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. The University of Danang - Journal of Science and Technology.

-

National Center for Biotechnology Information. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-2-(trifluoromethyl)benzonitrile | C8H4F3NO | CID 2783153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-Hydroxy-2-(trifluoromethyl)benzonitrile, 98% 250 mg | Request for Quote [thermofisher.com]

- 4. 4-Hydroxy-3-(trifluoromethyl)benzonitrile | C8H4F3NO | CID 2783159 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-hydroxy-4-(trifluoromethyl)benzonitrile CAS number and identifiers

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzonitrile

This guide provides a comprehensive technical overview of 2-hydroxy-4-(trifluoromethyl)benzonitrile, a key chemical intermediate in various synthetic applications, particularly within the pharmaceutical and agrochemical industries. We will delve into its chemical identifiers, properties, synthesis, analytical characterization, and safe handling protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction and Strategic Importance

2-Hydroxy-4-(trifluoromethyl)benzonitrile, and its isomers, are valuable building blocks in organic synthesis. The strategic placement of the hydroxyl (-OH), nitrile (-CN), and trifluoromethyl (-CF3) groups on the benzene ring offers a versatile scaffold for constructing more complex molecules.

The trifluoromethyl group is of particular importance in medicinal chemistry. Its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity, properties that are critical for developing effective drug candidates.[1] The nitrile group, a common pharmacophore, is metabolically robust and can participate in crucial hydrogen bonding interactions within biological targets.[2] While the user has specified 2-hydroxy-4-(trifluoromethyl)benzonitrile, it is important to note that its isomer, 4-hydroxy-2-(trifluoromethyl)benzonitrile (CAS No. 320-42-3) , is more commonly documented in chemical literature and supplier catalogs.[3] This guide will focus on the latter, more prevalent isomer, while the principles discussed are broadly applicable to related structures.

This compound serves as a precursor for various advanced intermediates, including those used in the synthesis of high-profile pharmaceuticals like the anti-prostate cancer drug enzalutamide, which utilizes a structurally related precursor, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.[4]

Core Identifiers and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical data for 4-hydroxy-2-(trifluoromethyl)benzonitrile are summarized below.

| Identifier/Property | Value | Source |

| CAS Number | 320-42-3 | PubChem[3] |

| IUPAC Name | 4-hydroxy-2-(trifluoromethyl)benzonitrile | PubChem[3] |

| Molecular Formula | C₈H₄F₃NO | PubChem[3] |

| Molecular Weight | 187.12 g/mol | PubChem[3] |

| SMILES | C1=CC(=C(C=C1O)C(F)(F)F)C#N | PubChem[3] |

| InChIKey | MDBVIOUGHSKRMT-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 171°C to 175°C (for the related isomer 4-hydroxy-3-(trifluoromethyl)benzonitrile) | Fisher Scientific[5] |

| Solubility | Insoluble in water; Soluble in most organic solvents | Fisher Scientific[5], ResearchGate[6] |

Synthesis Protocol: A Plausible Route

While multiple synthetic routes can be envisioned, a common and logical approach involves the modification of a commercially available, appropriately substituted benzene ring. The following protocol outlines a plausible multi-step synthesis starting from 3-(trifluoromethyl)fluorobenzene, adapted from established chemical transformations for analogous compounds.[7][8]

Expert Rationale: This route is chosen for its reliance on well-understood, high-yielding reactions. Starting with a fluorinated precursor allows for a regioselective bromination directed by the trifluoromethyl group, followed by a robust cyanation reaction. The final step involves a nucleophilic aromatic substitution to introduce the hydroxyl group.

Step-by-Step Methodology

-

Positional Bromination of m-Trifluoromethylfluorobenzene

-

Objective: To regioselectively install a bromine atom, creating 4-fluoro-2-trifluoromethyl bromobenzene.

-

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, charge m-trifluoromethylfluorobenzene, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux.

-

Add dibromohydantoin portion-wise over 1-2 hours. The use of dibromohydantoin provides a controlled source of electrophilic bromine.

-

Maintain reflux for 5-7 hours, monitoring the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and quench by pouring it into ice water.

-

The resulting solid, 4-fluoro-2-trifluoromethyl bromobenzene, is collected by filtration and washed with water.

-

-

Causality: The strong electron-withdrawing trifluoromethyl group deactivates the ring but directs electrophilic substitution to the meta positions relative to itself. The fluorine atom further influences the final regiochemistry.

-

-

Cyanation via Nucleophilic Substitution

-

Objective: To replace the bromine atom with a nitrile group, yielding 4-fluoro-2-(trifluoromethyl)benzonitrile.[9]

-

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen), combine the 4-fluoro-2-trifluoromethyl bromobenzene from the previous step with a cyanide source, such as copper(I) cyanide (CuCN).

-

Add a high-boiling polar aprotic solvent like quinoline or DMF.

-

Heat the mixture to reflux (typically >150°C) and stir vigorously for several hours (e.g., 20 hours), monitoring by Thin Layer Chromatography (TLC) or HPLC.

-

After cooling, the product can be isolated by steam distillation or solvent extraction followed by purification.

-

-

Causality: The Rosenmund-von Braun reaction is a classic method for introducing a nitrile group onto an aryl halide. The high temperature is necessary to overcome the activation energy of this substitution.

-

-

Hydroxylation to Final Product

-

Objective: To replace the fluorine atom with a hydroxyl group.

-

Procedure:

-

Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile in a suitable solvent such as DMSO or an aqueous base solution.

-

Add a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture. The temperature and time will depend on the substrate's reactivity. Monitor the disappearance of the starting material.

-

Upon completion, cool the mixture and carefully acidify with a mineral acid (e.g., HCl) to protonate the phenoxide intermediate.

-

The final product, 4-hydroxy-2-(trifluoromethyl)benzonitrile, will precipitate and can be collected by filtration.

-

Further purification can be achieved by recrystallization or column chromatography.

-

-

Causality: The electron-withdrawing trifluoromethyl and nitrile groups activate the aryl fluoride towards nucleophilic aromatic substitution by the hydroxide ion.

-

Workflow Visualizations

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-(trifluoromethyl)benzonitrile | C8H4F3NO | CID 2783153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-Hydroxy-3-(trifluoromethyl)benzonitrile, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-氟-4-三氟甲基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Structure Elucidation of 2-Hydroxy-4-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and interpretive logic required for the complete structure elucidation of 2-hydroxy-4-(trifluoromethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques. Instead, it offers a narrative that explains the causal relationships behind experimental choices, ensuring a self-validating and authoritative approach to structural confirmation. We will explore a multi-technique spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each step is grounded in established scientific principles, with in-text citations to authoritative sources and detailed, replicable protocols.

Introduction: The Significance of 2-Hydroxy-4-(trifluoromethyl)benzonitrile

2-Hydroxy-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a hydroxyl (-OH), a nitrile (-CN), and a trifluoromethyl (-CF₃) group—on a benzene ring imparts a unique combination of electronic and steric properties. These features make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals. For instance, related structures are key intermediates in the synthesis of various biologically active compounds.[1][2]

The unambiguous confirmation of its molecular structure is a critical first step in any research and development endeavor. Spectroscopic analysis is fundamental to this process, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.[3] This guide will systematically walk through the process of elucidating the structure of 2-hydroxy-4-(trifluoromethyl)benzonitrile, demonstrating how a synergistic application of modern analytical techniques leads to a confident structural assignment.

The Elucidation Workflow: A Multi-faceted Spectroscopic Approach

The structure elucidation of an organic molecule is akin to solving a complex puzzle. Each piece of spectroscopic data provides a unique clue, and only by combining these clues can the full picture emerge. Our workflow for 2-hydroxy-4-(trifluoromethyl)benzonitrile is designed to be logical and self-validating, starting with broad functional group identification and progressively moving to detailed atomic connectivity.

Caption: A logical workflow for the structure elucidation of 2-hydroxy-4-(trifluoromethyl)benzonitrile.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in our analysis is to determine the molecular formula of the compound. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose, as it provides a highly accurate mass measurement that can be used to deduce the elemental composition.

Expected Outcome: For 2-hydroxy-4-(trifluoromethyl)benzonitrile (C₈H₄F₃NO), the expected exact mass is approximately 187.0245 g/mol .[4] The mass spectrum will also likely show characteristic fragmentation patterns, such as the loss of the nitrile group (-CN) or the trifluoromethyl group (-CF₃), which can provide initial structural clues.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive or negative ion mode to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[6]

Expected Outcome: The FT-IR spectrum of 2-hydroxy-4-(trifluoromethyl)benzonitrile is expected to show several characteristic absorption bands:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.[7][8]

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ corresponds to the nitrile group.[9]

-

C-F Stretch: Strong absorption bands in the range of 1100-1300 cm⁻¹ are characteristic of the trifluoromethyl group.

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are typical for aromatic rings.[8]

FT-IR Data Summary

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| Hydroxyl (-OH) | 3200-3600 | Broad, Strong |

| Nitrile (-C≡N) | 2220-2260 | Sharp, Medium |

| Trifluoromethyl (-CF₃) | 1100-1300 | Strong, Multiple Bands |

| Aromatic C=C | 1450-1600 | Medium to Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] For 2-hydroxy-4-(trifluoromethyl)benzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will be employed.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms.

Expected Outcome: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be dictated by the electronic effects of the substituents. The hydroxyl proton will likely appear as a broad singlet that can be exchanged with D₂O.[3]

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected Outcome: The ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atoms directly attached to the electron-withdrawing nitrile and trifluoromethyl groups will be shifted downfield.

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is highly sensitive and provides a clear signal for the trifluoromethyl group.[10]

Expected Outcome: A single signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a -CF₃ group attached to an aromatic ring.

NMR Data Summary (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~10-11 | br s | - | -OH |

| ¹H | ~7.8 | d | ~8 Hz | H-6 |

| ¹H | ~7.3 | d | ~2 Hz | H-3 |

| ¹H | ~7.2 | dd | ~8, 2 Hz | H-5 |

| ¹³C | ~160 | s | - | C-2 (C-OH) |

| ¹³C | ~135 (q) | q | ~30 Hz | C-4 (C-CF₃) |

| ¹³C | ~134 | s | - | C-6 |

| ¹³C | ~123 (q) | q | ~272 Hz | -CF₃ |

| ¹³C | ~120 | s | - | C-5 |

| ¹³C | ~118 | s | - | C-3 |

| ¹³C | ~116 | s | - | -CN |

| ¹³C | ~105 | s | - | C-1 (C-CN) |

| ¹⁹F | ~ -63 | s | - | -CF₃ |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). In our case, it will show a correlation between H-5 and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. This will allow for the unambiguous assignment of the protonated aromatic carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the entire molecular structure.

Caption: Key expected HMBC correlations for 2-hydroxy-4-(trifluoromethyl)benzonitrile.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 1-2 s, and 16-32 scans.

-

¹³C NMR: Acquire with a spectral width of ~240 ppm, a relaxation delay of 2 s, and 1024 or more scans.

-

¹⁹F NMR: Acquire with an appropriate spectral width and number of scans.

-

-

2D Spectra Acquisition:

-

COSY, HSQC, HMBC: Use standard pulse programs and optimize acquisition parameters (e.g., spectral widths, number of increments) for the specific sample.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

Data Integration and Structure Confirmation

The final step is to integrate all the spectroscopic data to build a coherent and self-consistent structural assignment.

-

Molecular Formula: The HRMS data confirms the elemental composition as C₈H₄F₃NO.

-

Functional Groups: The FT-IR spectrum confirms the presence of -OH, -CN, and -CF₃ groups, as well as an aromatic ring.

-

¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C NMR spectra is consistent with the proposed structure.

-

2D NMR: The HMBC correlations will be the definitive evidence. For example, the correlation between H-6 and the carbon of the nitrile group (C-1) and the carbon bearing the hydroxyl group (C-2) will firmly establish the relative positions of these substituents. Similarly, correlations from H-3 and H-5 to the carbon bearing the trifluoromethyl group (C-4) will confirm its position.

By systematically analyzing and cross-referencing the data from each of these techniques, we can confidently and unambiguously elucidate the structure of 2-hydroxy-4-(trifluoromethyl)benzonitrile.

Conclusion

The structure elucidation of 2-hydroxy-4-(trifluoromethyl)benzonitrile is a prime example of the power of a multi-technique spectroscopic approach. By logically progressing from molecular formula determination to functional group identification and finally to detailed atomic connectivity mapping, a robust and irrefutable structural assignment can be achieved. The methodologies and interpretive strategies outlined in this guide provide a solid framework for researchers and scientists engaged in the characterization of novel chemical entities.

References

-

SpectraBase. 2-Fluoro-4-hydroxybenzonitrile. [Link]

-

NIST WebBook. Benzonitrile, 4-hydroxy-. [Link]

-

Receptor Chem. RU58841. [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

-

ResearchGate. A spectroscopic study of Benzonitrile. [Link]

- Google Patents. Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

-

Sci-Hub. 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. [Link]

-

PubMed. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

-

YouTube. FTIR-18 || IR spectra of Alcohols & phenols. [Link]

-

YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

-

NIH National Library of Medicine. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

Sources

- 1. Receptor Chem - Innovation in Life Science Research [receptorchem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. H32158.MD [thermofisher.com]

- 5. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the NMR Spectral Analysis of 2-hydroxy-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for 2-hydroxy-4-(trifluoromethyl)benzonitrile, a compound of significant interest in medicinal chemistry and materials science. The presence of a hydroxyl group, a nitrile moiety, and a trifluoromethyl group on the benzene ring creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its structural elucidation and characterization. This document will delve into the theoretical and practical aspects of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as applied to this molecule, offering insights into spectral interpretation, experimental protocols, and data analysis.

Introduction: The Significance of 2-hydroxy-4-(trifluoromethyl)benzonitrile

2-hydroxy-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound with functional groups that are prevalent in pharmacologically active molecules and advanced materials. The trifluoromethyl group is a common bioisostere for a methyl or chloro group, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The hydroxyl and nitrile functionalities can participate in hydrogen bonding and other non-covalent interactions, crucial for molecular recognition at biological targets. A thorough understanding of its structure and electronic properties, as revealed by NMR, is paramount for its application in drug design and development.

Predicted NMR Spectral Data

¹H NMR Spectral Data (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.0 - 7.2 | d | ~ 2 Hz |

| H-5 | ~ 7.6 - 7.8 | dd | ~ 8 Hz, ~ 2 Hz |

| H-6 | ~ 7.8 - 8.0 | d | ~ 8 Hz |

| OH | Variable | br s | - |

Rationale for Predictions:

-

The hydroxyl group at C-2 is a strong electron-donating group, which will shield the ortho (H-3) and para (H-5) protons, causing them to appear at a relatively lower chemical shift (upfield).

-

The trifluoromethyl group at C-4 is a strong electron-withdrawing group, leading to deshielding of the ortho (H-3 and H-5) and meta (H-6) protons.

-

The nitrile group at C-1 is also electron-withdrawing, contributing to the overall deshielding of the aromatic protons.

-

The expected splitting pattern arises from spin-spin coupling between adjacent protons. H-3 will be a doublet due to coupling with H-5. H-5 will be a doublet of doublets due to coupling with H-6 and H-3. H-6 will be a doublet due to coupling with H-5.

¹³C NMR Spectral Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C-1 | ~ 115 - 120 | s | - |

| C-2 | ~ 155 - 160 | s | - |

| C-3 | ~ 110 - 115 | q | ~ 4-5 Hz |

| C-4 | ~ 130 - 135 | q | ~ 30-35 Hz |

| C-5 | ~ 125 - 130 | q | ~ 4-5 Hz |

| C-6 | ~ 135 - 140 | s | - |

| CN | ~ 117 - 120 | s | - |

| CF₃ | ~ 123 | q | ~ 270 Hz |

Rationale for Predictions:

-

The chemical shift of the carbon attached to the hydroxyl group (C-2) will be significantly downfield due to the oxygen's electronegativity.

-

The carbons directly bonded to the trifluoromethyl group (C-4) and the fluorine atoms themselves will exhibit characteristic quartet splitting due to C-F coupling. The one-bond coupling (¹JCF) for the CF₃ group will be large (~270 Hz), while the two-bond (²JCF) and three-bond (³JCF) couplings to the aromatic carbons will be smaller.

-

The nitrile carbon (CN) will appear in the typical range for nitriles.

¹⁹F NMR Spectral Data (Predicted)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | ~ -63 | s |

Rationale for Predictions:

-

The chemical shift of the trifluoromethyl group is expected to be in the typical range for Ar-CF₃ compounds, around -63 ppm relative to CFCl₃.[1]

-

In the absence of other fluorine atoms, the ¹⁹F NMR spectrum will show a singlet, as there is no homonuclear fluorine-fluorine coupling.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of 2-hydroxy-4-(trifluoromethyl)benzonitrile is crucial for accurate structural analysis.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. For this particular molecule, DMSO-d₆ is a good choice as it will solubilize the compound and allow for the observation of the hydroxyl proton.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR in CDCl₃, or use the residual solvent peak as a reference.[2][3] For ¹⁹F NMR, an external standard like CFCl₃ is often used.[4]

2. NMR Instrument Parameters:

-

Spectrometer Frequency: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR:

-

Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

Visualizing Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the expected NMR correlations.

Caption: Molecular structure of 2-hydroxy-4-(trifluoromethyl)benzonitrile with atom numbering.

Caption: Predicted ¹H-¹H spin-spin coupling network in 2-hydroxy-4-(trifluoromethyl)benzonitrile.

Conclusion

The NMR spectral analysis of 2-hydroxy-4-(trifluoromethyl)benzonitrile provides a wealth of information about its molecular structure and electronic environment. By combining the predictive power of chemical shift theory with the practical aspects of NMR data acquisition, researchers can confidently characterize this important molecule. The detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, as outlined in this guide, serves as a foundational tool for its application in the development of new pharmaceuticals and advanced materials.

References

- General information. NMR spectra were obtained on a 400 MHz spectrometer using CDCl3 or CD3CN as deuterated solvents, with proton, carbon and fluorine resonances at 400 MHz, 100. MHz and 376 MHz, respectively. Chemical shifts were reported in parts per million (ppm) relative to TMS as an internal standard (δTMS = 0 ppm)

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Diva-Portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available at: [Link]

-

European Patent Office. EP 3696164 A1 - PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. Available at: [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

- Google Patents. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

University of Ottawa. 19Flourine NMR. Available at: [Link]

- Google Patents. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Available at: [Link]

-

PubChem. Benzonitrile, 4-(trifluoromethyl)-. Available at: [Link]

-

University of Wisconsin-Madison. Fluorine NMR. Available at: [Link]

-

University of Calgary. Ch 13 - Coupling. Available at: [Link]

-

MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Available at: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

Sources

A Technical Guide to the FT-IR Spectrum Analysis of 2-Hydroxy-4-(trifluoromethyl)benzonitrile

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-hydroxy-4-(trifluoromethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR spectroscopy for the characterization of this complex aromatic molecule. We will explore the vibrational signatures of its key functional groups, providing a framework for spectral interpretation, quality control, and structural elucidation.

Introduction: The Molecular Landscape of 2-Hydroxy-4-(trifluoromethyl)benzonitrile

2-Hydroxy-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound featuring a hydroxyl (-OH) group, a nitrile (-C≡N) group, and a trifluoromethyl (-CF₃) group attached to a benzene ring. The trifluoromethyl group is a strong electron-withdrawing group, significantly influencing the electronic environment of the aromatic ring and the vibrational frequencies of the adjacent functional groups.[1] FT-IR spectroscopy serves as a powerful, non-destructive technique to probe the molecular vibrations within this compound, offering a unique spectral "fingerprint" that is invaluable for identification and purity assessment.[2]

Below is a diagram illustrating the chemical structure of 2-hydroxy-4-(trifluoromethyl)benzonitrile.

Caption: Chemical Structure of 2-hydroxy-4-(trifluoromethyl)benzonitrile

Principles of FT-IR Spectroscopy and Sample Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states.[2] Each functional group within 2-hydroxy-4-(trifluoromethyl)benzonitrile possesses unique vibrational modes (stretching, bending, rocking, etc.) that correspond to specific energy levels and, therefore, absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹).

Experimental Protocol: Solid Sample Analysis

For a solid compound like 2-hydroxy-4-(trifluoromethyl)benzonitrile, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality FT-IR spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Dry the 2-hydroxy-4-(trifluoromethyl)benzonitrile sample thoroughly to remove any residual moisture, which can interfere with the hydroxyl group's spectral region.

-

Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the sample until it becomes a fine, uniform powder.

-

Mixing with KBr: Add approximately 100-200 mg of spectroscopic grade KBr to the mortar and mix thoroughly with the sample. The goal is to achieve a homogenous mixture.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. It is crucial to run a background spectrum of the empty sample compartment beforehand to subtract the spectral contributions of atmospheric water and carbon dioxide.

This protocol is in general alignment with the qualitative analysis techniques described in ASTM E1252.

Spectral Interpretation: Decoding the Vibrational Signatures

The FT-IR spectrum of 2-hydroxy-4-(trifluoromethyl)benzonitrile can be systematically interpreted by assigning absorption bands to the vibrations of its constituent functional groups.

Hydroxyl (-OH) Group Vibrations

The hydroxyl group is one of the most readily identifiable features in an FT-IR spectrum.

-

O-H Stretching: A broad and intense absorption band is expected in the region of 3200-3600 cm⁻¹ . The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

Nitrile (-C≡N) Group Vibrations

The nitrile group exhibits a very characteristic and easily recognizable absorption.

-

C≡N Stretching: A sharp, medium-intensity peak is anticipated in the 2220-2240 cm⁻¹ region. For aromatic nitriles, this peak position can be slightly lower due to conjugation with the benzene ring, which weakens the C≡N bond.[3]

Trifluoromethyl (-CF₃) Group Vibrations

The trifluoromethyl group gives rise to several strong absorptions due to the C-F bonds.

-

C-F Stretching: The C-F stretching vibrations of a CF₃ group are typically observed as strong and broad bands in the 1100-1200 cm⁻¹ region.[4] Due to the presence of multiple C-F bonds, both symmetric and asymmetric stretching modes contribute to this complex absorption pattern.

-

C-CF₃ Stretching: A band near 1330 cm⁻¹ is often assigned to the stretching of the bond between the carbon of the benzene ring and the carbon of the trifluoromethyl group.[4]

Aromatic Ring Vibrations

The benzene ring has several characteristic vibrational modes.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region.[5]

-

C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of medium to weak absorptions in the 1400-1600 cm⁻¹ range.

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the strong C-H out-of-plane bending vibrations in the fingerprint region (650-900 cm⁻¹ ). For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected in this region.

Summary of Expected FT-IR Peak Assignments

The following table summarizes the expected key FT-IR absorption bands for 2-hydroxy-4-(trifluoromethyl)benzonitrile, their corresponding vibrational modes, and typical wavenumber ranges.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3200-3600 | -OH | O-H Stretching (H-bonded) | Strong, Broad |

| 3000-3100 | Aromatic | C-H Stretching | Weak to Medium |

| 2220-2240 | -C≡N | C≡N Stretching | Medium, Sharp |

| 1400-1600 | Aromatic | C=C Stretching | Medium to Weak |

| ~1330 | Ar-CF₃ | C-CF₃ Stretching | Strong |

| 1100-1200 | -CF₃ | C-F Stretching | Strong, Broad |

| 650-900 | Aromatic | C-H Out-of-Plane Bending | Strong |

Workflow for FT-IR Analysis

The logical flow for the FT-IR analysis of 2-hydroxy-4-(trifluoromethyl)benzonitrile is depicted in the following diagram.

Caption: Workflow for the FT-IR analysis of a solid sample.

Conclusion and Future Perspectives

FT-IR spectroscopy provides a rapid, reliable, and informative method for the structural characterization of 2-hydroxy-4-(trifluoromethyl)benzonitrile. The key functional groups—hydroxyl, nitrile, and trifluoromethyl—all exhibit distinct and predictable absorption bands, allowing for unambiguous identification. Adherence to standardized protocols, such as those outlined by ASTM and various pharmacopoeias, ensures the generation of high-quality, reproducible data critical for applications in pharmaceutical development and quality control.[6] Future studies could involve coupling FT-IR with other analytical techniques, such as mass spectrometry and nuclear magnetic resonance, for a more comprehensive structural elucidation and for the analysis of potential impurities or degradation products.

References

-

Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 469-480. [Link]

-

Ishmat, T. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube. [Link]

-

Beaulieu, A. M., et al. (2010). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 114(40), 12874–12881. [Link]

-

Agilent Technologies. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]

-

ASTM E1252 - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]

-

Li, Y., et al. (2019). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. Molecules, 24(18), 3328. [Link]

-

NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 10-15. [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

Ferguson, E. E., et al. (1953). Vibrational Spectra of Fluorinated Aromatics. VIII. 1,4‐Bis(trifluoromethyl)benzene. The Journal of Chemical Physics, 21(10), 1727-1731. [Link]

-

AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

-

Montrose Environmental Group. (2021, August 9). What Methods and Regulations Accept FTIR Analysis?[Link]

-

ResearchGate. (n.d.). Recent Advances in the Trifluoromethylation Reactions of Isonitriles To Construct CF3-Substituted N-Heterocycles. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2,3,4-trihydroxybenzophenone. [Link]

-

Public.Resource.Org. (2023, December 18). ASTM D6348 − 12e1: Standard Test Method for Determination of Gaseous Compounds by Extractive Direct Interface Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Loughborough University. (2019, May 8). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. [Link]

-

Infinita Lab. (n.d.). Infrared Spectroscopy Testing | ASTM E1252 & E168. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). Organic Compounds FT-IR Spectroscopy. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of pure liquid benzene (a) and plasma-polymerized benzene (b) on salt plate window. [Link]

-

Al-Faze, M. A., et al. (2021). FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene. Scientific Reports, 11(1), 8443. [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-hydroxy-4-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-hydroxy-4-(trifluoromethyl)benzonitrile, a compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective is to move beyond mere spectral interpretation and delve into the mechanistic underpinnings of the fragmentation pathways. This document outlines the predictable fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the influence of the phenolic hydroxyl, the electron-withdrawing trifluoromethyl group, and the nitrile moiety, researchers can confidently identify this molecule and differentiate it from its isomers. This guide is structured to provide both a theoretical framework and a practical, actionable protocol for robust analysis in a research and development setting.

Introduction to the Analyte and Mass Spectrometry

Chemical Properties and Significance

2-hydroxy-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound with the molecular formula C₈H₄F₃NO and a monoisotopic mass of approximately 187.02 Da. Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, a cyano (-CN) group, and a trifluoromethyl (-CF₃) group. This unique combination of functional groups makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is often incorporated to enhance metabolic stability and binding affinity of drug candidates.

Understanding the mass spectrometric behavior of this molecule is crucial for its unambiguous identification in complex matrices, for reaction monitoring during synthesis, and for metabolite identification studies.

The Role of Ionization: EI vs. ESI

The fragmentation pattern of a molecule is fundamentally dictated by the ionization method employed.[1] This guide will focus on the two most common techniques:

-

Electron Ionization (EI): A hard ionization technique that imparts significant energy to the analyte, leading to extensive and often complex fragmentation. EI is highly reproducible and ideal for creating searchable library spectra. The initial event is the removal of an electron to form an energetically unstable molecular radical cation (M•⁺).[1]

-

Electrospray Ionization (ESI): A soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal initial fragmentation. Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), often through collision-induced dissociation (CID).[1] ESI is the cornerstone of modern liquid chromatography-mass spectrometry (LC-MS).

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Under the high-energy conditions of EI, the molecular ion of 2-hydroxy-4-(trifluoromethyl)benzonitrile (m/z 187) is expected to be observable due to the stability of the aromatic ring.[2] The subsequent fragmentation will be a competitive process directed by the three functional groups.

Key Fragmentation Initiations

The fragmentation process is driven by the tendency of the radical ion to pair its electrons.[1] Cleavage is often initiated at or near a functional group.[3]

-

Loss of CO (from the hydroxyl group): Phenolic compounds are known to undergo the loss of carbon monoxide (CO), a neutral loss of 28 Da, after an initial rearrangement. This would result in a fragment ion at m/z 159 .

-

Loss of HCN (from the nitrile group): The elimination of hydrogen cyanide (HCN), a neutral loss of 27 Da, is a characteristic fragmentation pathway for benzonitriles.[4] This leads to a fragment ion at m/z 160 .

-

Fragmentation of the -CF₃ Group: The strong electron-withdrawing nature of the trifluoromethyl group influences fragmentation.

-

Loss of a Fluorine Radical (•F): Loss of a fluorine atom (19 Da) would yield a fragment at m/z 168 .

-

Loss of a Trifluoromethyl Radical (•CF₃): Cleavage of the C-C bond between the ring and the -CF₃ group results in the loss of a •CF₃ radical (69 Da), leading to a significant ion at m/z 118 .

-

Proposed EI Fragmentation Scheme

The interplay of these pathways can be visualized as a logical flow, where the molecular ion undergoes competing fragmentation reactions to produce a characteristic spectrum.

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Fragmentation in Electrospray Ionization (ESI-MS/MS)

ESI analysis offers the ability to select the ionization polarity. Given the acidic phenolic proton, negative ion mode is often highly sensitive for compounds of this class.[5]

Negative Ion Mode ESI-MS/MS of the [M-H]⁻ Ion

In negative ion mode, the molecule readily loses the phenolic proton to form the deprotonated species [M-H]⁻ at m/z 186 . Collision-induced dissociation (CID) of this precursor ion is expected to yield structurally informative product ions.

-

Loss of CO₂ (Decarboxylation-like rearrangement): While less common for phenols than carboxylic acids, a rearrangement followed by the loss of CO₂ (44 Da) from the phenoxide is a potential pathway, which would yield a fragment at m/z 142 .

-

Loss of HF: The loss of hydrogen fluoride (20 Da) can occur, resulting in a fragment at m/z 166 .

-

Loss of the Trifluoromethyl Group: A facile fragmentation is the loss of the trifluoromethyl group. This can happen via the loss of a neutral CF₂ (50 Da) through rearrangement or by the loss of the entire CF₃ group with a hydrogen transfer, leading to a loss of 70 Da. Loss of difluorocarbene (:CF₂) is a known fragmentation for polyfluorophenyl cations and could be a plausible pathway for the anion as well, yielding a fragment at m/z 136 .[6]

Proposed ESI-MS/MS (-ve) Fragmentation Scheme

The fragmentation of the [M-H]⁻ ion provides complementary information to the EI data, focusing on pathways initiated from the stable phenoxide.

Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.

Experimental Protocol for Analysis